N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid
Brand Name: Vulcanchem
CAS No.: 72748-87-9
VCID: VC20751761
InChI: InChI=1S/C12H17NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h5-6,8-9H,1-4,7H2,(H,13,14)(H,15,16)(H,17,18)
SMILES: C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol

N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid

CAS No.: 72748-87-9

Cat. No.: VC20751761

Molecular Formula: C12H17NO5

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid - 72748-87-9

CAS No. 72748-87-9
Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
IUPAC Name 4-[(3-carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C12H17NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h5-6,8-9H,1-4,7H2,(H,13,14)(H,15,16)(H,17,18)
Standard InChI Key XFEDBGCHJRFAAA-UHFFFAOYSA-N
SMILES C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O
Canonical SMILES C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O

Chemical Structure and Properties

Structural Characteristics

N-(4-Carboxycyclohexylmethyl)maleimide consists of a maleimide group connected to a cyclohexane ring through a methyl bridge, with a carboxylic acid group on the cyclohexane ring. The molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol . The compound contains two key functional groups: a maleimide group, which is reactive toward thiols, and a carboxylic acid group, which can form amide bonds with amines.

Physical Properties

The compound exists as a white solid with a melting point between 157-158°C according to some sources , while others report 180-182°C . It has a calculated density of approximately 1.3±0.1 g/cm³ and a high boiling point of 433.6±18.0°C at 760 mmHg . The flash point is estimated to be 216.0±21.2°C .

Chemical Properties Data Table

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight237.25 g/mol
Physical StateWhite Solid
Melting Point157-158°C or 180-182°C
Boiling Point433.6±18.0°C at 760 mmHg
Density1.3±0.1 g/cm³
Flash Point216.0±21.2°C
LogP1.13
PSA74.68
SolubilitySoluble in DMF, chloroform (50 mg/mL)

Reactivity and Chemical Behavior

Functional Group Reactivity

The maleimide group of N-(4-Carboxycyclohexylmethyl)maleimide is highly reactive toward thiol groups, forming stable thioether bonds . This reaction occurs optimally at pH 6.5-7.0 . Meanwhile, the carboxylic acid group can react with primary amines to form stable amide bonds, particularly in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .

Stability Considerations

Applications in Research and Industry

Bioconjugation and Cross-linking

N-(4-Carboxycyclohexylmethyl)maleimide serves as a heterobifunctional cross-linking reagent in various biochemical applications . Its ability to react selectively with both amines (via the carboxylic acid) and thiols (via the maleimide) makes it valuable for connecting biomolecules with different functional groups . The nine-atom linker provides sufficient spacing to reduce steric hindrance .

PROTAC Development

The compound is used as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules containing two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets a protein of interest for degradation . This approach exploits the cellular ubiquitin-proteasome system to selectively degrade target proteins, offering a promising strategy for drug development .

Bioconjugate Preparation

The compound has applications in preparing enzyme immunoconjugates and hapten-carrier molecule conjugates . It has been utilized for coupling peptide sequences to amino groups, enabling the development of various bioconjugates for research and diagnostic purposes .

Structural Variations and Related Compounds

NHS Ester Derivatives

The N-hydroxysuccinimide (NHS) ester of 4-(N-Maleimidomethyl)cyclohexanecarboxylic acid, commonly known as SMCC, is an important derivative that enhances reactivity toward primary amines . This activated ester form facilitates conjugation reactions under mild conditions (pH 7.5, range 6.5-8.5) .

Other Maleimide Cross-linkers

Several related maleimide-based cross-linkers exist, including:

  • Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt

  • Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate)

  • Maleimidoacetic acid N-hydroxysuccinimide ester

  • Maleimide-PEG2-succinimidyl ester

These compounds vary in their spacer length, hydrophilicity, and specific reactivity profiles, allowing researchers to select the most appropriate cross-linker for their specific applications.

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